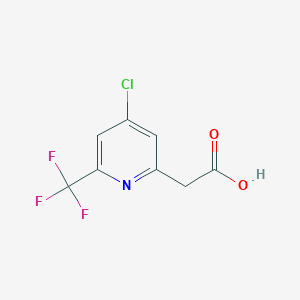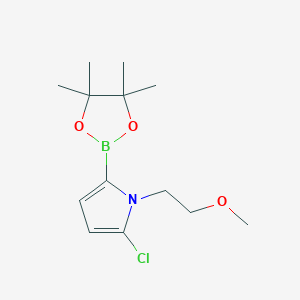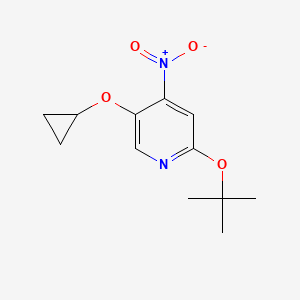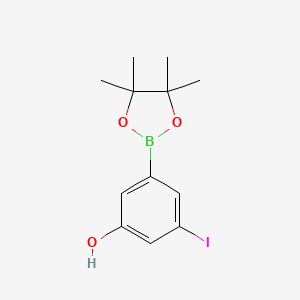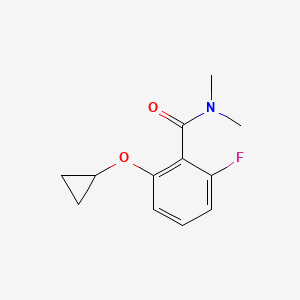
2-Cyclopropoxy-6-fluoro-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-6-fluoro-N,N-dimethylbenzamide is an organic compound with the molecular formula C12H14FNO2 and a molecular weight of 223.246 g/mol . This compound is known for its unique chemical structure, which includes a cyclopropoxy group, a fluorine atom, and a dimethylbenzamide moiety. It is used in various scientific research applications due to its distinct properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-6-fluoro-N,N-dimethylbenzamide typically involves the reaction of 2-cyclopropoxy-6-fluorobenzoic acid with N,N-dimethylamine in the presence of coupling reagents. One common method involves heating the carboxylic acid at 160–165°C in N,N-dimethylacetamide solvent with 1,1′-carbonyldiimidazole as the coupling reagent . This method is cost-effective and environmentally benign, yielding the desired amide in good to excellent yields.
Industrial Production Methods
Industrial production of N,N-dimethylamides, including this compound, often involves the reaction of acid chlorides with N,N-dimethylamines in the presence of activating agents. For example, benzoyl chloride can be heated at 150°C in dimethylformamide (DMF) for an extended period . This method is widely used due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropoxy-6-fluoro-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-6-fluoro-N,N-dimethylbenzamide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-6-fluoro-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom can significantly alter its biological activity, making it valuable for developing new medications with enhanced efficacy and safety profiles. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-N,N-dimethylbenzamide: This compound shares a similar structure but lacks the cyclopropoxy group.
N-(4-fluorobenzyl)-2,4-dimethylbenzamide: Another related compound with a different substitution pattern.
Uniqueness
2-Cyclopropoxy-6-fluoro-N,N-dimethylbenzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H14FNO2 |
|---|---|
Molekulargewicht |
223.24 g/mol |
IUPAC-Name |
2-cyclopropyloxy-6-fluoro-N,N-dimethylbenzamide |
InChI |
InChI=1S/C12H14FNO2/c1-14(2)12(15)11-9(13)4-3-5-10(11)16-8-6-7-8/h3-5,8H,6-7H2,1-2H3 |
InChI-Schlüssel |
CBZVJIMMJREOLP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(C=CC=C1F)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


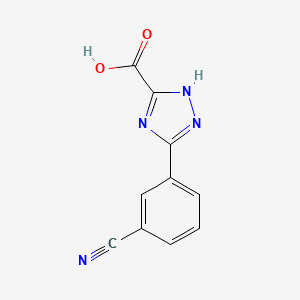
![2-(2-Furyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL](/img/structure/B14845978.png)

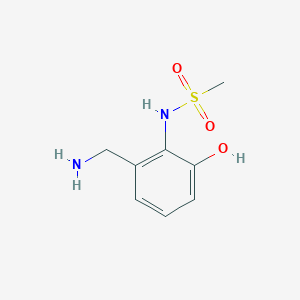
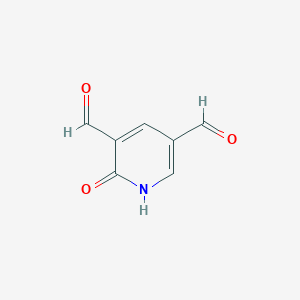
![(6-Chloroimidazo[1,2-A]pyrimidin-2-YL)methanamine](/img/structure/B14846000.png)
